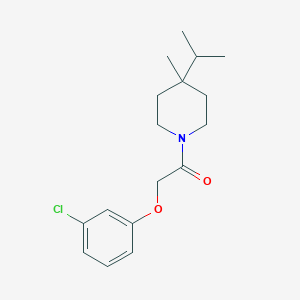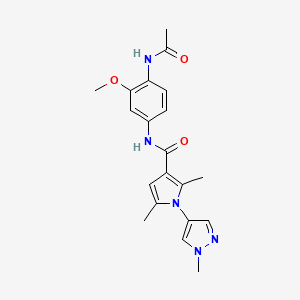
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves its interaction with various receptors and transporters in the body. It has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This may contribute to its potential as a treatment for addiction. 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to decrease anxiety-like behavior and increase social interaction. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to decrease the growth of cancer cells and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone in lab experiments is its potential therapeutic applications in various fields. Additionally, the synthesis method for 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone is relatively simple and can be carried out in a laboratory setting. However, one limitation is the lack of studies on the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body. Further research is needed to fully understand its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. In neuroscience, further studies could investigate its potential as a treatment for addiction and other neurological disorders. In oncology, studies could focus on optimizing the dosage and delivery of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone for maximum efficacy. Additionally, further research is needed to fully understand the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body and its potential as a therapeutic agent in other fields.
合成方法
The synthesis of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves the reaction of 3-chlorophenol with 4-methyl-4-propan-2-ylpiperidin-1-amine in the presence of ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. This method has been reported to have a yield of 60-70% and can be carried out in a laboratory setting.
科学研究应用
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential therapeutic applications in various fields. In neuroscience, it has been studied for its effects on dopamine transporters and its potential as a treatment for addiction. In oncology, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential as an anti-inflammatory and analgesic agent.
属性
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13(2)17(3)7-9-19(10-8-17)16(20)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCOTGJQONTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)

![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)


![5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)
![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)